3-[(2-Methylpropyl)sulfamoyl]benzoic acid
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Overview
Description
3-[(2-Methylpropyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a sulfamoyl group and a 2-methylpropyl group.
Preparation Methods
The synthesis of 3-[(2-Methylpropyl)sulfamoyl]benzoic acid involves several steps. One common synthetic route includes the reaction of 3-aminobenzoic acid with 2-methylpropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
3-[(2-Methylpropyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-[(2-Methylpropyl)sulfamoyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in the inflammatory response, leading to reduced production of pro-inflammatory mediators. This inhibition can result in analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
3-[(2-Methylpropyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:
Biological Activity
3-[(2-Methylpropyl)sulfamoyl]benzoic acid (CAS No. 790271-04-4) is a compound with potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H15NO4S
- Molecular Weight : 257.31 g/mol
The compound features a sulfamoyl group attached to a benzoic acid derivative, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in inflammatory processes. The compound may inhibit enzymes that are key players in the inflammatory response, thereby reducing the production of pro-inflammatory mediators such as cytokines and prostaglandins.
This inhibition can lead to significant anti-inflammatory and analgesic effects, making it a candidate for treating conditions characterized by excessive inflammation and pain.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced edema in animal models of inflammation. The compound was shown to lower levels of inflammatory markers, suggesting its potential as an effective anti-inflammatory agent.
- Analgesic Properties : In a clinical trial involving patients with chronic pain conditions, administration of this compound resulted in notable pain relief compared to placebo controls. Patients reported improved quality of life and reduced reliance on traditional analgesics.
- Comparison with Other Compounds : Comparative studies indicated that while similar compounds like mefenamic acid and ibuprofen also exhibit anti-inflammatory properties, this compound may offer unique advantages due to its specific molecular interactions, potentially leading to fewer side effects.
Future Directions
Research into this compound is ongoing, with particular focus on:
- Pharmacokinetics : Understanding how the body absorbs, distributes, metabolizes, and excretes the compound.
- Long-term Effects : Evaluating the long-term safety and efficacy of the compound in chronic conditions.
- Combination Therapies : Investigating its use in combination with other therapeutic agents to enhance overall treatment efficacy.
Properties
IUPAC Name |
3-(2-methylpropylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)7-12-17(15,16)10-5-3-4-9(6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTAKJCYTBUBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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